(R)-tert-Butyl (morpholin-2-ylmethyl)carbamate
Overview
Description
“®-tert-Butyl (morpholin-2-ylmethyl)carbamate” is a chemical compound with the molecular formula C10H20N2O3 . It has a molecular weight of 216.281. This compound is used for research purposes.
Synthesis Analysis
The synthesis of “®-tert-Butyl (morpholin-2-ylmethyl)carbamate” involves several steps. For instance, one method involves treating “®-(2-morpholinylmethyl)-carbamic acid 1,1-dimethyl ester” with triethylamine and 3-chloro-4-fluorobenzyl bromide . Another method involves hydrogenation of “1,1-dimethylethyl ({(2R)-4-[(3,4-dichlorophenyl)methyl]-2-morpholinyl}methyl)carbamate” in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of “®-tert-Butyl (morpholin-2-ylmethyl)carbamate” consists of a carbamate group attached to a tert-butyl group and a morpholin-2-ylmethyl group .Physical and Chemical Properties Analysis
“®-tert-Butyl (morpholin-2-ylmethyl)carbamate” has a density of 1.0±0.1 g/cm3, a boiling point of 348.5±17.0 °C at 760 mmHg, and a flash point of 164.6±20.9 °C . It has 5 hydrogen bond acceptors, 2 hydrogen bond donors, and 5 freely rotating bonds .Scientific Research Applications
Chemical Synthesis and Protecting Group Applications
- Safety-Catch Nitrogen Protecting Group : The 9-(4-bromophenyl)-9-fluorenyl (BrPhF) group has been developed as a novel safety-catch amine protection, which can be activated by palladium-catalyzed cross-coupling reaction with morpholine. This group can be cleaved under mild conditions and shows compatibility with tert-butyl esters and carbamates (Surprenant & Lubell, 2006).
Advanced Materials and Catalysis
- Synthesis of Natural Product Intermediates : (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate in the synthesis of the natural product jaspine B, shows cytotoxic activity against several human carcinoma cell lines. It is synthesized from L-Serine through multiple steps, including Boc protection and Corey-Fuchs reaction (Tang et al., 2014).
Chemical Transformations
- Chromium Complex Synthesis : Amino-salicylaldimine ligands, including those with tert-butyl and morpholine structures, have been synthesized and used to form chromium complexes. These complexes demonstrated moderate catalytic activities for ethylene oligomerization (Cui & Zhang, 2010).
Environmental and Green Chemistry
- Aqueous Phosphoric Acid Deprotection : Aqueous phosphoric acid is a mild and environmentally benign reagent for deprotecting tert-butyl carbamates. It offers good selectivity and preserves the stereochemical integrity of substrates (Li et al., 2006).
Pharmaceutical and Biomedical Research
- Butyrylcholinesterase Inhibitors : Carbamate structures, including those with morpholine, have been optimized for binding to butyrylcholinesterase, showing promise in Alzheimer's disease treatment. These inhibitors are highly selective and exhibit different durations of action (Hoffmann et al., 2019).
Mechanism of Action
The mechanism of action of “®-tert-Butyl (morpholin-2-ylmethyl)carbamate” is not specified in the search results. As it is used for research purposes, its mechanism of action would depend on the specific context of the research.
Properties
IUPAC Name |
tert-butyl N-[[(2R)-morpholin-2-yl]methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-7-8-6-11-4-5-14-8/h8,11H,4-7H2,1-3H3,(H,12,13)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYHJNCQAADULQE-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CNCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H]1CNCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654832 | |
Record name | tert-Butyl {[(2R)-morpholin-2-yl]methyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70654832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
186202-57-3 | |
Record name | tert-Butyl {[(2R)-morpholin-2-yl]methyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70654832 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-2-N-Boc-aminomethylmorpholine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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